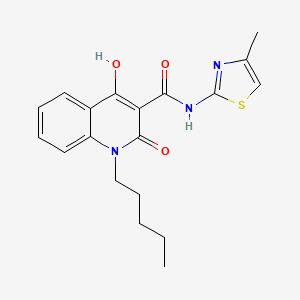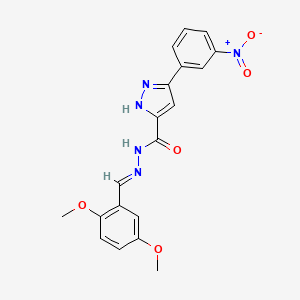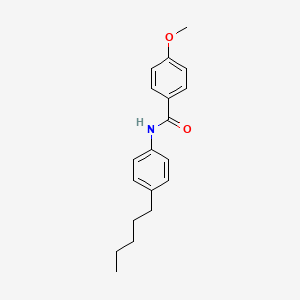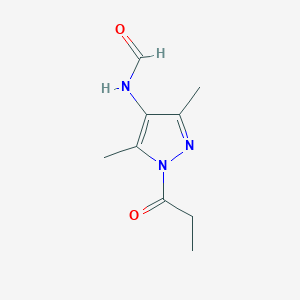
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C14H10BrCl3FN3O2S This compound is notable for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group, among other functional groups
Méthodes De Préparation
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the trichloromethyl group: This step involves the reaction of the furan ring with trichloromethyl reagents under controlled conditions.
Formation of the thioureido group: This is achieved by reacting the intermediate with thiourea derivatives.
Final coupling: The final product is obtained by coupling the intermediate with 4-fluorophenyl isocyanate under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Analyse Des Réactions Chimiques
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or trichloromethyl positions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-fluorophenyl)thioureido)ethyl)furan-2-carboxamide include:
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide: This compound has a similar structure but with different substituents on the phenyl ring.
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)furan-2-carboxamide: Another similar compound with a chlorophenyl group instead of a fluorophenyl group.
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methylphenyl)thioureido)ethyl)furan-2-carboxamide: This compound has a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
303062-10-4 |
|---|---|
Formule moléculaire |
C14H10BrCl3FN3O2S |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
5-bromo-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10BrCl3FN3O2S/c15-10-6-5-9(24-10)11(23)21-12(14(16,17)18)22-13(25)20-8-3-1-7(19)2-4-8/h1-6,12H,(H,21,23)(H2,20,22,25) |
Clé InChI |
LDJWFNVJHCZNAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)



![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
